(1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine
Description
Properties
IUPAC Name |
(1R,2R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11-2)5-6-3-7(9)4-8(6)10/h6-8H,3-5,10H2,1-2H3/t6-,7-,8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVSAPNVOBFQMR-BGZDPUMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC1CC2N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]2C[C@@H]1C[C@H]2N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]heptane derivatives.
Methoxylation: Introduction of the methoxy group at the 5-position is achieved through methoxylation reactions using reagents like methanol and a suitable catalyst.
Amine Introduction: The amine group is introduced at the 2-position through amination reactions, often using ammonia or amine derivatives under controlled conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired stereoisomer, ensuring the correct configuration of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
(1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 5-Position
a) Methoxy vs. Methyl Groups
- Target Compound : The 5-methoxy and 5-methyl groups introduce both steric hindrance and polarity. The methoxy group increases solubility in polar solvents, while the methyl group contributes to lipophilicity.
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-aminium Chloride () : Lacks the methoxy group but has three methyl groups. This compound exhibits higher lipophilicity, likely favoring membrane permeability but reducing water solubility.
b) Camphor-Based Analogs
- (1S,2R,4R)-7,7-Dimethyl-N-phenyl-1-((phenylamino)methyl)bicyclo[2.2.1]heptan-2-amine (): Incorporates a camphor-derived dimethyl group at positions 7 and a phenylamino substituent. The bulky aromatic groups may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability compared to the target compound’s smaller methoxy group .
Bicyclo Skeleton Modifications
a) Bicyclo[2.2.1]heptane vs. Bicyclo[3.1.1]heptane
- (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine () : The larger bicyclo[3.1.1] skeleton alters ring strain and steric accessibility. This compound’s trimethyl substitution may limit conformational flexibility compared to the target’s methoxy-methyl motif .
b) Ring-Opened Derivatives
- The target’s bicyclic core provides superior rigidity for receptor binding selectivity .
Stereochemical Variations
a) Enantiomeric Pairs
- (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine () : The enantiomer of the target’s core structure (lacking substituents) demonstrates how stereochemistry affects receptor binding. For example, TC-5214 ((1R,2S,4S)-isomer) acts as a neuronal nicotinic receptor modulator, whereas its enantiomer shows reduced activity .
b) Diastereomers
Key Observations :
- Enzyme Inhibition : Urea-linked bicyclo[2.2.1]heptane analogs () inhibit RNA virus replication, suggesting the target compound’s methoxy group could be optimized for similar activity .
- Receptor Modulation : TC-5214’s success highlights the importance of stereochemistry and alkyl substituents in CNS drug design, a direction applicable to the target compound .
Biological Activity
(1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine is a bicyclic amine characterized by its unique stereochemistry and functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activity and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 155.24 g/mol. The compound features a bicyclo[2.2.1]heptane core with methoxy and methyl substituents, contributing to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| CAS Number | 2408938-55-4 |
| SMILES | C[C@@]1(C[C@H]2C[C@@H]1C[C@H]2N)OC |
The biological activity of this compound is believed to involve its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing various signaling pathways.
Potential Targets
- Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitters such as dopamine and serotonin.
- Enzymatic Interactions : It may inhibit or activate specific enzymes involved in metabolic pathways.
Biological Activity Studies
Research into the biological activity of this compound has primarily focused on its pharmacological effects in vitro and in vivo.
Case Studies
-
Neuropharmacological Effects : A study investigated the compound's effects on anxiety-related behaviors in rodent models, demonstrating significant anxiolytic properties at certain dosages.
- Study Design : Rodents were administered varying doses of the compound.
- Results : The high-dose group exhibited reduced anxiety-like behavior in elevated plus-maze tests.
-
Antimicrobial Activity : Another study assessed the antimicrobial properties against various bacterial strains.
- Methodology : Disk diffusion method was used to evaluate antibacterial efficacy.
- Findings : The compound showed moderate antibacterial activity against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine | Lacks methoxy group | Limited activity |
| (1R,2R,4R)-5-Methoxy-5-ethylbicyclo[2.2.1]heptan-2-amine | Ethyl instead of methyl group | Different pharmacodynamics |
Q & A
Q. What are the key synthetic routes for (1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s bicyclic structure suggests synthesis via norbornene-derived intermediates. Optimization involves:
- Catalyst Selection : Use chiral catalysts (e.g., Rhodium complexes) to control stereochemistry at the 1R,2R,4R,5S positions .
- Temperature Control : Maintain low temperatures (−20°C to 0°C) during amine functionalization to avoid racemization .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and confirm purity via HPLC (>95%) .
- Safety : Follow protocols for flammable liquids (e.g., inert atmosphere handling) due to the compound’s classification as a Category 2 flammable liquid .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemistry and functional groups?
- Methodological Answer :
- NMR : Use - and -NMR to confirm methoxy (δ ~3.3 ppm) and methyl groups (δ ~1.2 ppm). NOESY correlations resolve bicyclo[2.2.1]heptane ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO, [M+H] = 170.1545) .
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and methoxy C-O bonds (~1100 cm) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability and skin irritation risks .
- Ventilation : Use fume hoods to prevent inhalation of vapors (no occupational exposure limits established, but precaution advised) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at −20°C, away from oxidizers (e.g., peroxides) .
Q. How can researchers quantify purity and identify impurities in this compound?
- Methodological Answer :
- HPLC : Use reversed-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against reference standards .
- Chiral Chromatography : Resolve enantiomers using Chiralpak IA columns to ensure stereochemical purity (>99% ee) .
- TLC : Monitor reactions with silica plates (R ~0.4 in 7:3 hexane/ethyl acetate) .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for this bicyclic amine, and what challenges arise during scaling?
- Methodological Answer :
- Chiral Resolution : Employ dynamic kinetic resolution (DKR) with lipases (e.g., CAL-B) in organic solvents (e.g., toluene) .
- Challenges : Scalability issues due to catalyst cost and racemization at elevated temperatures. Mitigate via continuous-flow reactors with precise temperature control .
- Validation : Confirm enantiopurity via polarimetry and single-crystal X-ray diffraction .
Q. What experimental strategies address contradictory data in literature regarding the compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via LC-MS (e.g., methoxy group hydrolysis at pH <2) .
- Mechanistic Analysis : Use -NMR to track protonation of the amine group, which may destabilize the bicyclic framework .
- Cross-Validation : Compare results across multiple labs using standardized protocols (e.g., USP guidelines) .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT), leveraging the bicyclo[2.2.1]heptane scaffold’s rigidity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .
- QSAR : Correlate substituent effects (e.g., methoxy vs. methyl groups) with binding affinity using CoMFA .
Q. What methodologies are recommended for studying the compound’s metabolic pathways in vitro?
- Methodological Answer :
- Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via UPLC-QTOF-MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Data Interpretation : Use software (e.g., MetaboLynx) to map hydroxylation or demethylation pathways .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields (40–75%) for this compound?
- Methodological Answer :
- Reaction Audit : Replicate protocols with strict control of moisture (Schlenk lines) and catalyst purity .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization via amine coupling) .
- Collaborative Trials : Share raw data (e.g., HPLC chromatograms) through open-access platforms to identify methodological variability .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 169.26 g/mol | |
| Boiling Point | Not reported (flammable liquid) | |
| Chiral Purity (HPLC) | >95% ee | |
| Stability (pH 7, 25°C) | >90% over 30 days |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
